N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide
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Overview
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to enhance the reaction efficiency . The reaction is usually carried out under reflux conditions in solvents like water or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide include:
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
- N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzoxazole and fluorobenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H17FN2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H17FN2O2/c1-13-10-19-20(11-14(13)2)27-22(25-19)15-6-8-18(9-7-15)24-21(26)16-4-3-5-17(23)12-16/h3-12H,1-2H3,(H,24,26) |
InChI Key |
BLJZUQNNGHIOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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